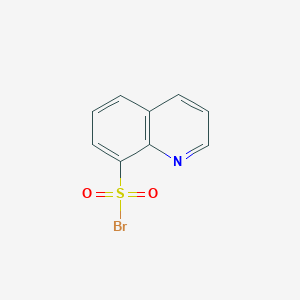

Quinoline-8-sulfonyl bromide

货号:

B8764724

CAS 编号:

65768-80-1

分子量:

272.12 g/mol

InChI 键:

GIKMIPYQLAPSFS-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Quinoline-8-sulfonyl bromide (CAS 65768-80-1) is a highly reactive sulfonyl halide derivative characterized by a sulfonyl bromide (-SO₂Br) group at the 8-position of the quinoline ring. This compound serves as a pivotal synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its primary application lies in its use as a sulfonylating agent to introduce the quinoline-8-sulfonyl moiety onto target molecules, most notably in the synthesis of novel sulfonamide derivatives . The bromide group offers enhanced reactivity in nucleophilic substitution reactions compared to its chloride analog, making it a valuable reagent for forming sulfonamides, sulfonate esters, and thioethers under potentially milder conditions . In medicinal chemistry research, the quinoline-8-sulfonyl scaffold is a privileged structure for designing biologically active compounds. Recent studies have explored quinoline-8-sulfonamide derivatives as potent and selective modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . These modulators can shift PKM2 between highly active and less active states, providing a promising therapeutic strategy for targeting tumor cell proliferation and viability . Furthermore, hybrid compounds incorporating the quinoline-sulfonamide structure have demonstrated significant potential as broad-range antibacterial agents, showing effectiveness against various bacterial strains, including P. aeruginosa . The versatility of this compound extends to other research areas, including the development of multifunctional neurotherapeutics, where its derivatives have been investigated as dual inhibitors of enzymes like monoamine oxidases and cholinesterases, which are relevant to cognitive decline . This reagent provides researchers with a versatile and reactive scaffold for diversifying molecular libraries in drug discovery and development. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

属性

CAS 编号 |

65768-80-1 |

|---|---|

分子式 |

C9H6BrNO2S |

分子量 |

272.12 g/mol |

IUPAC 名称 |

quinoline-8-sulfonyl bromide |

InChI |

InChI=1S/C9H6BrNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |

InChI 键 |

GIKMIPYQLAPSFS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Br)N=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparison of Quinoline-8-Sulfonyl Halides

Key Findings :

- Reactivity : Sulfonyl bromides are more reactive than chlorides in nucleophilic substitutions due to the weaker Br⁻ leaving group compared to Cl⁻. This property makes them valuable in synthesizing sulfonate esters and amides under milder conditions.

- Biological Activity: Sulfonamide derivatives of quinoline-8-sulfonyl chloride (e.g., compound 9a) exhibit IC₅₀ values in the range of 0.376–0.756 mM against melanoma, breast, and lung cancer cell lines . In contrast, fluorinated analogs (e.g., 5-fluoro-8-quinolinesulfonyl chloride) may offer enhanced selectivity due to fluorine’s electronegativity .

Brominated Quinoline Derivatives

Table 2: Brominated Quinoline-Based Compounds

Key Findings :

- Structural Impact: The position of bromine significantly affects biological activity. For example, Sepantronium bromide (8-bromo substitution) exhibits nanomolar potency by inhibiting survivin, a protein overexpressed in cancers . In contrast, 5-bromo-8-hydroxyquinoline-7-carboxylic acid acts as a metal chelator, highlighting the role of auxiliary functional groups (-OH, -COOH) .

- Synthesis: Brominated quinolines are often synthesized via electrophilic substitution or halogen exchange. For instance, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is produced using bromination agents like N-bromosuccinimide (NBS) under controlled conditions .

Contradictions and Insights :

- Potency Disparity: Sepantronium bromide’s nanomolar potency contrasts sharply with the micromolar-range activity of quinoline-8-sulfonamides . This difference underscores the importance of target specificity and structural optimization.

- Selectivity: Quinoline-8-sulfonamide derivatives show high selectivity for cancer cells over normal cells, whereas Sepantronium bromide’s mechanism involves broad survivin suppression, which may affect both malignant and healthy tissues .

常见问题

Q. How can researchers integrate computational chemistry with experimental studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。